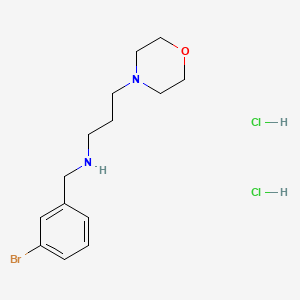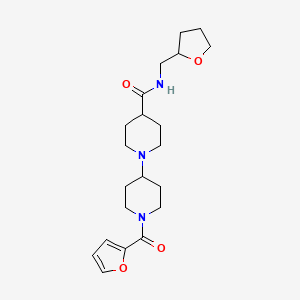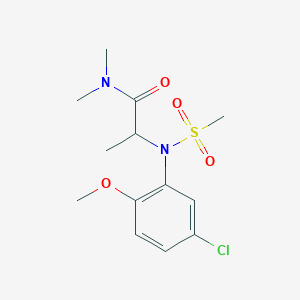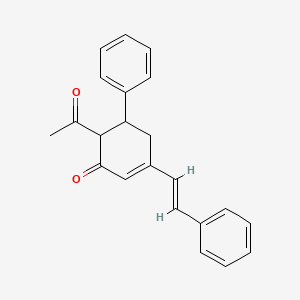![molecular formula C16H20FN3O3 B5415164 5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5415164.png)
5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-N-propyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are a class of compounds that have a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . They are used in various fields, including medicinal chemistry, due to their diverse biological activities.
Synthesis Analysis
Pyrazoles can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of a pyrazole compound consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including reactions with potassium borohydride to form a class of ligands known as scorpionates .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound would depend on its specific structure. For example, the compound “5-[(3-fluorophenoxy)methyl]-2-methoxyaniline” has a molecular weight of 247.27, and it is a powder at room temperature .Safety and Hazards
The safety and hazards associated with a pyrazole compound would depend on its specific structure. For example, the compound “5-[(3-fluorophenoxy)methyl]-2-methoxyaniline” has several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H315 (Causes skin irritation) .
Propiedades
IUPAC Name |
5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-N-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c1-2-6-20(7-8-21)16(22)15-10-13(18-19-15)11-23-14-5-3-4-12(17)9-14/h3-5,9-10,21H,2,6-8,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMCSXBFPPWZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)C1=NNC(=C1)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5415107.png)
![3-amino-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide hydrochloride](/img/structure/B5415112.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]glycine](/img/structure/B5415126.png)
![6-methyl-2-oxo-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5415141.png)
![8-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5415153.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5415158.png)
![2-(3-chlorophenyl)-4-[(2-ethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5415160.png)
![2-[5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5415170.png)

![(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5415187.png)